The pyrazinyl hydrazide scaffold serves as the cornerstone of HDAC3-IN-2’s (compound 4i) selectivity and potency. Unlike traditional hydroxamate-based inhibitors, this scaffold features a hydrazide group that chelates the catalytic zinc ion within HDAC3’s active site (IC₅₀: 14 nM) [3]. The pyrazine ring enhances π-π stacking interactions with Phe200 and Phe156 in the HDAC3 binding pocket, while the hydrazide linker occupies the hydrophobic channel adjacent to the zinc-binding site [10]. This architecture minimizes interactions with the "foot pocket" of HDAC1/2—a structural divergence (Tyr107 in HDAC3 vs. Ser107 in HDAC1/2) that underpins HDAC3-IN-2’s 15–30× selectivity over other class I HDACs [9] [10]. Computational simulations confirm that the alkyl chain length optimizes van der Waals contacts with Leu144 and Val33, further stabilizing the inhibitor-enzyme complex [10].
Table 1: Key Structural Interactions of HDAC3-IN-2 with HDAC3
Structural Element | Residue Interaction | Binding Contribution |
---|---|---|
Zinc-binding group | Zn²⁺ ion | Chelation via hydrazide carbonyl |
Pyrazine ring | Phe200, Phe156 | π-π stacking |
Alkyl linker | Leu144, Val33 | Hydrophobic van der Waals |
Cap group | Surface residues | Solvent exposure |
HDAC3’s catalytic activity is intrinsically dependent on its association with the nuclear receptor co-repressor complexes NCOR/SMRT. Structural studies reveal that inositol tetraphosphate (IP4) acts as an "intermolecular glue" bridging HDAC3 and the deacetylase-activating domain (DAD) of SMRT/NCOR [2] [8]. IP4 forms hydrogen bonds with HDAC3’s His17, Lys25, and Arg265, while simultaneously engaging SMRT-DAD residues Tyr470 and Lys474 [2] [4]. This ternary assembly induces a conformational shift in HDAC3, opening its catalytic channel for substrate access [8]. Mutations disrupting IP4 binding (e.g., SMRT-Y470A) abolish HDAC3 activity in vivo, confirming IP4’s non-redundant role in activation [4] [8]. HDAC3-IN-2 exploits this mechanism by competing with IP4-stabilized conformations, thereby destabilizing the HDAC3-co-repressor complex [10].
HDAC3 enzymatically and non-enzymatically regulates transcription via NCOR/SMRT complexes. These complexes incorporate HDAC3, GPS2 (G-protein pathway suppressor 2), and TBL1/TBLR1, forming a repression platform for nuclear receptors (e.g., Rev-erbα) [7] [8]. Enzymatically, HDAC3 deacetylates histone H3 lysines (H3K9, H3K27) at target gene promoters, compacting chromatin and silencing lipogenic genes (e.g., SREBP1c, FASN) [8] [9]. Non-enzymatically, HDAC3 scaffolds the assembly of the co-repressor complex. Mice bearing DAD mutations in both NCOR and SMRT (NS-DADm) lack detectable HDAC3 deacetylase activity yet survive to adulthood—unlike HDAC3-null mice, which die embryonically. This demonstrates HDAC3’s essential non-catalytic role in development [4] [8]. In triple-negative breast cancer (TNBC), HDAC3-IN-2 disrupts NCOR/SMRT complex integrity, evidenced by reduced co-immunoprecipitation of HDAC3 with TBL1 and GPS2 [3] [9].
HDAC3-IN-2 exerts dual effects on acetylation networks:
Table 2: Functional Consequences of HDAC3-IN-2-Induced Acetylation
Acetylation Target | Residue/Locus | Functional Outcome |
---|---|---|
Histone H3 | H3K9, H3K27 | Chromatin relaxation; ↑ pro-apoptotic gene expression |
NF-κB p65 | Lys310 | ↓ DNA binding; ↓ pro-inflammatory cytokines |
STAT1 | Lys410 | ↓ AIM2 inflammasome; neuroprotection |
Bcl-2 | Unknown | ↓ Anti-apoptotic activity |
Table 3: HDAC3-IN-2 Compound Profile
Property | Value |
---|---|
Chemical Name | HDAC3-IN-2 (compound 4i) |
CAS No. | 3033039-28-7 |
Structure | Pyrazinyl hydrazide |
Molecular Weight | 315.37 g/mol |
HDAC3 IC₅₀ | 14 nM |
Cytotoxicity (MDA-MB-231) | IC₅₀ = 0.74 μM |
Key Targets | H3K9ac, H3K27ac, NF-κB p65 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7